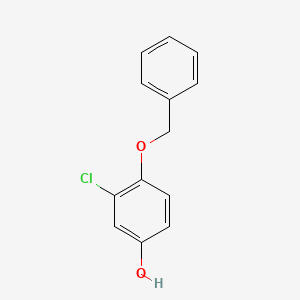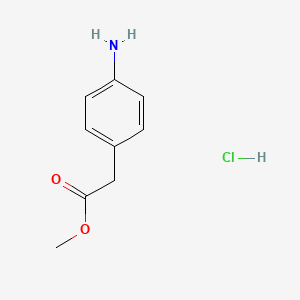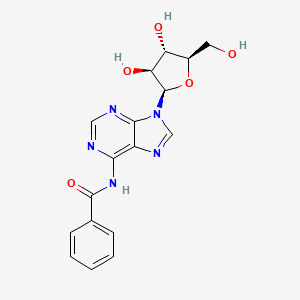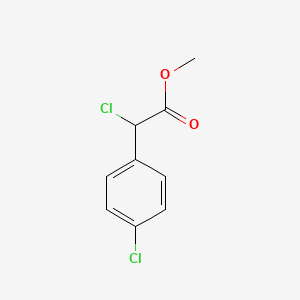
4-(苯甲氧基)-3-氯苯酚
描述
4-(Benzyloxy)-3-chlorophenol is a chemical compound that is part of a broader class of chlorophenols, which are known for their various applications in organic synthesis and potential biological activities. While the specific compound 4-(Benzyloxy)-3-chlorophenol is not directly synthesized or analyzed in the provided papers, related chlorophenol compounds and their derivatives are extensively studied, providing insights into the chemical behavior and properties that could be extrapolated to 4-(Benzyloxy)-3-chlorophenol.
Synthesis Analysis
The synthesis of chlorophenol derivatives often involves multi-step reactions, including cycloadditions, oxidations, and coupling reactions. For instance, a chlorophenyl-containing compound was synthesized via 1,3-dipolar cycloaddition and characterized using various spectroscopic techniques . Another derivative was obtained through a one-pot multi-component coupling reaction . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 4-(Benzyloxy)-3-chlorophenol.
Molecular Structure Analysis
The molecular structure of chlorophenol derivatives is typically confirmed using X-ray diffraction techniques. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are also employed to characterize the compounds . Quantum chemical calculations, such as DFT, are used to predict and compare molecular geometric parameters, which are crucial for understanding the molecular structure of 4-(Benzyloxy)-3-chlorophenol.
Chemical Reactions Analysis
Chlorophenol derivatives exhibit reactivity towards various nucleophiles, as demonstrated by the Michael-type nucleophilic addition reactions of a benzo[b]thiophene sulfoxide derivative . The photochemical reactivity of chlorophenols has also been studied, showing the formation of various photoproducts and indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenol derivatives are influenced by their molecular structure. Theoretical studies, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, provide insights into the reactivity and potential applications of these compounds . The corrosion inhibition properties of a pyrrole derivative containing a chlorophenyl group suggest potential industrial applications . Additionally, the photoreactivity of 4-chlorophenol in different media has been explored, revealing the influence of environmental factors on its chemical behavior .
科学研究应用
降解和矿化研究:
- Sharma、Mukhopadhyay 和 Murthy (2012) 使用有机氧化剂结合紫外线照射研究了 4-氯苯酚的降解/矿化。为此,他们利用了高效液相色谱和气相色谱-质谱分析 (Sharma, Mukhopadhyay, & Murthy, 2012)。
高级氧化工艺:
- Bokare 和 Choi (2011) 调查了使用 4-氯苯酚作为模型底物的含水有机污染物的氧化降解。他们的研究重点是 Cr(III)/Cr(VI) 氧化还原循环,可在很宽的 pH 范围内产生 HO(•) 自由基 (Bokare & Choi, 2011)。
光催化降解:
- Yue 等人 (2002) 探讨了在近紫外光下使用二氧化硅固定多金属氧酸盐光催化降解 4-氯苯酚。他们通过测量 Cl- 和 CO2 浓度以及检查反应中间体来分析该过程 (Yue 等人,2002)。
电化学氧化:
- Coteiro 和 Andrade (2007) 研究了使用二元氧化物电极电化学降解 4-氯苯酚。他们通过高效液相色谱和总有机碳分析分析了降解 (Coteiro & Andrade, 2007)。
光化学反应:
- Oudjehani 和 Boule (1992) 研究了 4-氯苯酚在水溶液中的光化学反应,检查了各种光产物的形成并提出了这些反应的机理 (Oudjehani & Boule, 1992)。
吸附研究:
- Altarawneh 等人 (2008) 使用密度泛函理论对氯苯酚分子和铜表面之间的相互作用进行了研究,提供了对二噁英化合物催化形成的见解 (Altarawneh 等人,2008)。
生物降解途径分析:
- Cho 等人 (2017) 旨在阐明 Arthrobacter chlorophenolicus A6 单加氧酶对 4-氯苯酚的初始生物降解途径,分析了 4-氯苯酚向各种化合物的转化 (Cho 等人,2017)。
属性
IUPAC Name |
3-chloro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBMHARERZHVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528122 | |
| Record name | 4-(Benzyloxy)-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86902-27-4 | |
| Record name | 4-(Benzyloxy)-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














